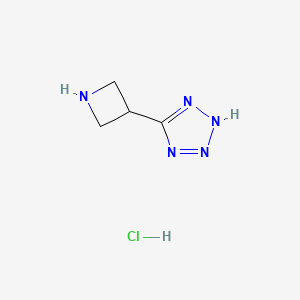

5-(3-Azetidinyl)-2H-tetrazole hydrochloride

Description

BenchChem offers high-quality 5-(3-Azetidinyl)-2H-tetrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Azetidinyl)-2H-tetrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(azetidin-3-yl)-2H-tetrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.ClH/c1-3(2-5-1)4-6-8-9-7-4;/h3,5H,1-2H2,(H,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAFRKXFADKMSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(3-Azetidinyl)-2H-tetrazole Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. By combining the unique structural features of both the azetidine and tetrazole moieties, this molecule presents a compelling scaffold for the development of novel therapeutics. This document will delve into the projected chemical properties, potential synthetic routes, and analytical characterization techniques applicable to this compound. Furthermore, we will explore its stability, safe handling procedures, and prospective applications in drug discovery, grounded in the established pharmacology of its constituent functional groups.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced therapeutic potential. 5-(3-Azetidinyl)-2H-tetrazole hydrochloride emerges from this rationale, integrating the strained, three-dimensional azetidine ring with the metabolically robust tetrazole ring.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has gained prominence as a versatile building block in medicinal chemistry.[1] Its inherent ring strain and sp³-rich character can impart favorable physicochemical properties to parent molecules, including improved solubility, metabolic stability, and conformational rigidity.[1][2] These attributes make azetidines highly attractive for designing bioactive compounds that can effectively navigate biological systems.[3]

The tetrazole ring is a five-membered aromatic system containing four nitrogen atoms. It is widely recognized as a bioisostere of the carboxylic acid group, offering a similar acidic pKa while providing improved metabolic stability and pharmacokinetic profiles.[4] Tetrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antihypertensive, antimicrobial, and anticancer properties.[5][6][7]

The hydrochloride salt form of 5-(3-Azetidinyl)-2H-tetrazole is intended to enhance its aqueous solubility and stability, facilitating its handling and formulation for research and potential therapeutic applications. This guide will provide a detailed examination of the anticipated characteristics and scientific considerations for researchers working with this promising compound.

Physicochemical Properties: A Predictive Analysis

While specific experimental data for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride is not extensively documented in publicly available literature, its core chemical properties can be predicted based on the well-characterized nature of its constituent azetidine and tetrazole functionalities.

| Property | Predicted Value / Characteristics | Rationale & Supporting Evidence |

| Molecular Formula | C₄H₈ClN₅ | Based on the chemical structure of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride. |

| Molecular Weight | 161.60 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for small molecule hydrochloride salts.[8] |

| Melting Point | Expected to be >150 °C (with decomposition) | Tetrazole-containing compounds often exhibit high melting points and can decompose at elevated temperatures.[8][9] The salt form will further increase the melting point. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF). Insoluble in non-polar solvents (e.g., hexanes, diethyl ether). | The hydrochloride salt and the presence of multiple nitrogen atoms are expected to confer good aqueous solubility. |

| pKa | Estimated pKa of the tetrazole ring: ~4.5 - 5.0. Estimated pKa of the azetidinium ion: ~8.0 - 9.0. | The tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid.[8] The azetidine nitrogen, when protonated as the hydrochloride salt, will be a weak acid. |

| Tautomerism | Exists as a mixture of 1H and 2H tautomers for the tetrazole ring. | Substituted tetrazoles can exist as a nearly 1:1 ratio of 1H and 2H tautomeric forms.[5] The 2H-tetrazole isomer is specified in the name, but an equilibrium is likely. |

Synthesis and Purification: A Proposed Experimental Workflow

The synthesis of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride would likely proceed through a multi-step sequence, leveraging established methodologies for the formation of both the tetrazole ring and the introduction of the azetidine substituent. A plausible synthetic strategy is outlined below.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source.[10] The synthesis of the target compound could commence from a protected 3-cyanoazetidine.

Caption: Proposed synthetic workflow for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-3-cyanoazetidine

-

To a solution of 3-cyanoazetidine in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-3-cyanoazetidine.

Step 2: Synthesis of 5-(N-Boc-azetidin-3-yl)-2H-tetrazole

-

In a reaction vessel, combine N-Boc-3-cyanoazetidine, sodium azide, and a Lewis acid catalyst such as zinc chloride in a solvent like N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully acidify with a dilute acid (e.g., 1M HCl) to neutralize any excess azide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride

-

Dissolve the purified 5-(N-Boc-azetidin-3-yl)-2H-tetrazole in a minimal amount of a suitable organic solvent (e.g., methanol or ethyl acetate).

-

Add a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in 1,4-dioxane) dropwise at 0 °C.

-

Stir the mixture at room temperature. The product should precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove any impurities.

-

Dry the final product under vacuum to obtain 5-(3-Azetidinyl)-2H-tetrazole hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 5-(3-Azetidinyl)-2H-tetrazole hydrochloride. The following techniques are recommended:

Caption: Standard analytical workflow for compound characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will confirm the presence of protons on the azetidine and tetrazole rings. The chemical shifts and coupling patterns will provide information about the connectivity of the molecule.

-

¹³C NMR : Will show the distinct carbon signals for both the azetidine and tetrazole rings, confirming the carbon framework.

-

-

Mass Spectrometry (MS) :

-

Electrospray ionization (ESI-MS) is suitable for this polar, salt-like compound. It will be used to determine the molecular weight of the protonated molecule, confirming the molecular formula.

-

-

Infrared (IR) Spectroscopy :

-

Will show characteristic absorption bands for N-H stretching (from the azetidinium and tetrazole), C-H stretching, and C=N and N=N stretching within the tetrazole ring.

-

-

High-Performance Liquid Chromatography (HPLC) :

-

To assess the purity of the final compound. A single, sharp peak would indicate a high degree of purity.

-

-

Elemental Analysis :

-

To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the molecular formula C₄H₈ClN₅.

-

Stability, Storage, and Safe Handling

Stability : Tetrazole compounds are generally stable under normal laboratory conditions.[11] However, they can be sensitive to strong acids, bases, and oxidizing agents.[11] The hydrochloride salt form enhances stability. As with many nitrogen-rich compounds, thermal stability should be considered, and elevated temperatures should be avoided to prevent decomposition.[9]

Storage : It is recommended to store 5-(3-Azetidinyl)-2H-tetrazole hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term storage, refrigeration is advisable.

Safe Handling :

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[13][14]

-

Avoid contact with skin and eyes.[14] In case of contact, rinse thoroughly with water.[14]

-

Wash hands thoroughly after handling.[13]

Potential Applications in Drug Discovery

The unique combination of the azetidine and tetrazole moieties suggests that 5-(3-Azetidinyl)-2H-tetrazole hydrochloride could be a valuable scaffold in various therapeutic areas.

-

Bioisostere for Carboxylic Acids and Amides : The tetrazole ring can serve as a metabolically stable replacement for a carboxylic acid or a cis-amide group, which is a common strategy in drug design to improve pharmacokinetic properties.[10]

-

Scaffold for Diverse Biological Targets : Both azetidine and tetrazole derivatives have been shown to interact with a wide range of biological targets.[1][5] This compound could serve as a starting point for the development of inhibitors for enzymes such as kinases, proteases, or for modulators of G-protein coupled receptors.

-

Antimicrobial and Antiviral Agents : Numerous tetrazole derivatives have exhibited potent antimicrobial and antiviral activities.[6][7] The inclusion of the azetidine ring could further enhance these properties.

-

Central Nervous System (CNS) Applications : Azetidine-containing compounds have been explored for their potential in treating CNS disorders.[1] The physicochemical properties of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride may allow for penetration of the blood-brain barrier, opening avenues for its investigation in neurological diseases.

Conclusion

5-(3-Azetidinyl)-2H-tetrazole hydrochloride represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. By uniting the favorable characteristics of the azetidine and tetrazole rings, this compound offers a versatile scaffold for the design of novel therapeutics. This technical guide has provided a predictive overview of its chemical properties, a plausible synthetic route, and key analytical considerations. Further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its therapeutic potential.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

- Zhou, Y., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 24(9), 1695.

-

Wikipedia. (2023). Tetrazole. Retrieved from [Link]

- Sharma, M. C., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 146-155.

- Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, III(12), 12796-12814.

- Morales-delaRosa, S., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(1), 43-61.

- Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.

- Gholap, A. R., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 137-142.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. Retrieved from [Link]

- Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

-

PubChem. (n.d.). 5-Azido-2H-tetrazole. Retrieved from [Link]

- El-Sayed, W. A., et al. (2012). Antimicrobial Activity of Newly Synthesized Thiadiazoles, 5-benzyl-2H-tetrazole and Their Nucleosides. Der Pharma Chemica, 4(5), 1848-1857.

- Google Patents. (2001). EP0796852B1 - Process for preparation of 5-substituted tetrazoles.

- Husain, A., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Journal of the Serbian Chemical Society, 84(1), 1-11.

-

Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

-

Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Retrieved from [Link]

-

National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Retrieved from [Link]

-

CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]

-

ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Tetrazole - Wikipedia [en.wikipedia.org]

- 9. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 5-(3-Azetidinyl)-2H-tetrazole hydrochloride: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document delves into the scientific rationale behind its molecular design, leveraging the advantageous properties of both the azetidine and tetrazole moieties. A detailed, step-by-step synthetic protocol is presented, grounded in established chemical principles and supported by validated references. This guide serves as an authoritative resource for researchers engaged in the exploration and development of novel therapeutics incorporating this and related scaffolds.

Introduction: The Convergence of Two Privileged Scaffolds

The field of medicinal chemistry is in a perpetual quest for novel molecular entities that exhibit desirable pharmacological profiles, including enhanced potency, selectivity, and favorable pharmacokinetic properties. The strategic combination of well-established pharmacophores is a powerful approach in this endeavor. 5-(3-Azetidinyl)-2H-tetrazole hydrochloride emerges from the deliberate union of two such "privileged" scaffolds: the azetidine ring and the tetrazole ring system.

-

The Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery.[1][2] Their strained ring system imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and for introducing further chemical diversity.[1]

-

The Tetrazole Moiety: Tetrazoles are five-membered aromatic rings containing four nitrogen atoms. They are widely recognized as bioisosteres of carboxylic acids.[3] This means they can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid group while often conferring improved metabolic stability and oral bioavailability.[3] The tetrazole ring is a common feature in a number of approved drugs, highlighting its therapeutic relevance.[2]

The conceptualization of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride, therefore, represents a logical step in the exploration of novel chemical space, aiming to harness the synergistic benefits of these two important structural motifs.

A Probable History of Discovery and Development

While a singular, seminal publication detailing the initial discovery of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride is not readily apparent in the public domain, its emergence can be contextualized within the broader trends of medicinal chemistry research. The synthesis of novel heterocyclic compounds for biological screening is a cornerstone of drug discovery programs. It is highly probable that this compound was first synthesized and evaluated as part of a larger library of compounds, likely within a corporate or academic drug discovery initiative focused on targets where the acidic nature of a tetrazole and the structural constraints of an azetidine ring were deemed beneficial.

The development of synthetic routes to functionalized azetidines and the increasing application of tetrazoles as carboxylic acid surrogates in the late 20th and early 21st centuries provided the necessary chemical tools and intellectual framework for the conception of this molecule.

Synthetic Elucidation: A Step-by-Step Guide

The most plausible and chemically sound method for the synthesis of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride involves a multi-step process starting from a protected azetidine precursor. The use of a protecting group on the azetidine nitrogen is crucial to prevent side reactions and to ensure the desired reactivity at the 3-position of the ring. The tert-butoxycarbonyl (Boc) group is a common and effective choice for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.

The overall synthetic workflow can be depicted as follows:

Caption: Synthetic workflow for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride.

Step 1: [2+3] Cycloaddition for Tetrazole Ring Formation

The cornerstone of this synthesis is the [2+3] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring. This is a well-established and widely used method for the preparation of 5-substituted-1H-tetrazoles.[4]

Experimental Protocol:

-

Reactant Preparation: To a solution of N-Boc-3-cyanoazetidine in a suitable solvent such as N,N-dimethylformamide (DMF) or water, add sodium azide (NaN₃) and a Lewis acid catalyst, typically zinc chloride (ZnCl₂).[4] The use of zinc salts has been shown to effectively catalyze the reaction in aqueous media.[5]

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute acid (e.g., 1M HCl). The product, tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected intermediate.

Causality Behind Experimental Choices:

-

N-Boc-3-cyanoazetidine as the Starting Material: The cyano group is the direct precursor to the tetrazole ring via cycloaddition. The Boc protecting group is stable to the reaction conditions required for tetrazole formation.

-

Sodium Azide as the Azide Source: Sodium azide is a readily available, inexpensive, and effective source of the azide anion for the cycloaddition reaction.

-

Zinc Chloride as a Catalyst: The Lewis acidic zinc chloride coordinates to the nitrogen of the nitrile, activating it towards nucleophilic attack by the azide anion, thereby accelerating the reaction rate.

Step 2: Deprotection of the Azetidine Nitrogen

The removal of the Boc protecting group is typically achieved under acidic conditions.

Experimental Protocol:

-

Reaction Setup: The purified tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate is dissolved in a suitable solvent such as dioxane or methanol.

-

Acid Treatment: A solution of hydrochloric acid (HCl) in dioxane or an ethereal solution of HCl is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature, and the deprotection can be monitored by TLC until the starting material is fully consumed.

-

Isolation: The product, 5-(Azetidin-3-yl)-2H-tetrazole, will often precipitate from the reaction mixture as the hydrochloride salt. The solid can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.

Causality Behind Experimental Choices:

-

Acidic Conditions: The tert-butoxycarbonyl group is highly labile to acid. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.

-

Choice of Acid and Solvent: Using HCl in a non-aqueous solvent like dioxane or ether is advantageous as it allows for the direct precipitation of the hydrochloride salt of the product, simplifying its isolation.

Step 3: Hydrochloride Salt Formation

If the product from the deprotection step is not isolated as the hydrochloride salt, or if further purification is required, a separate salt formation step can be performed.

Experimental Protocol:

-

Dissolution: The free base, 5-(Azetidin-3-yl)-2H-tetrazole, is dissolved in a suitable solvent such as methanol or ethanol.

-

Acidification: A solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added dropwise to the solution of the free base with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum to yield the final product, 5-(3-Azetidinyl)-2H-tetrazole hydrochloride.

Causality Behind Experimental Choices:

-

Salt Formation for Improved Properties: Converting the free base to its hydrochloride salt often improves its crystallinity, stability, and aqueous solubility, which are desirable properties for a drug candidate.

Physicochemical Properties and Characterization

The synthesized 5-(3-Azetidinyl)-2H-tetrazole hydrochloride should be characterized using standard analytical techniques to confirm its identity and purity.

| Property | Expected Characteristics |

| Appearance | White to off-white solid |

| Melting Point | Typically a sharp melting point for a pure crystalline solid |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO |

| ¹H NMR | Signals corresponding to the azetidine ring protons and the tetrazole proton. The chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for the carbon atoms of the azetidine and tetrazole rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated free base. |

| Elemental Analysis | The percentage composition of Carbon, Hydrogen, and Nitrogen should be within the acceptable range of the calculated values for the hydrochloride salt. |

Potential Applications and Future Directions

The unique structural features of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride make it an attractive scaffold for the development of novel therapeutic agents across various disease areas. The tetrazole moiety can act as a key interacting group with biological targets, for instance, by forming hydrogen bonds with receptor active sites. The azetidine ring provides a rigid framework that can orient the tetrazole and other potential substituents in a defined three-dimensional space, potentially leading to high-affinity and selective interactions.

Further exploration of this scaffold could involve the synthesis of derivatives with substitutions on the azetidine nitrogen or the tetrazole ring to probe structure-activity relationships and optimize pharmacological properties. Given the diverse biological activities associated with both azetidines and tetrazoles, this compound and its analogs hold promise for investigation in areas such as oncology, infectious diseases, and central nervous system disorders.[6][7]

Conclusion

5-(3-Azetidinyl)-2H-tetrazole hydrochloride is a rationally designed molecule that combines the advantageous features of the azetidine and tetrazole ring systems. While its specific discovery history may be embedded within broader drug discovery efforts, its synthesis can be reliably achieved through a well-defined, multi-step process involving a key [2+3] cycloaddition reaction. This technical guide provides a comprehensive framework for the synthesis and understanding of this important heterocyclic compound, serving as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85. [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

- Katritzky, A. R., & Zhang, S. (2001). A novel and efficient synthesis of 1,5-disubstituted tetrazoles. Journal of Heterocyclic Chemistry, 38(3), 731-734.

- Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of azetidines. Progress in Medicinal Chemistry, 17, 151-183.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]

- Popova, E. A., Trifonov, R. E., & Ostrovskii, V. A. (2017). Tetrazoles in medicinal chemistry. Russian Chemical Reviews, 86(6), 521-556.

- Al-Mulla, A. (2017). A review: biological importance of tetrazole derivatives. Arabian Journal of Chemistry, 10, S1703-S1718.

- Verma, A., Joshi, S., & Singh, D. (2013). A review on tetrazole derivatives: synthesis and biological activity. Journal of Chemical and Pharmaceutical Research, 5(1), 148-156.

- Sharma, M. C., Kohli, D. V., Sharma, S., & Sharma, A. D. (2010). A rational approach for synthesis, characterization and antihypertensive activity evaluation of 1-(4-{5-amino-6-fluoro-1-[2'-(2H-tetrazole-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-2-yl}-phenyl)-3-chloro-4-(substituted-phenyl)-azetidin-2-ones. Der Pharmacia Sinica, 1(1), 124-135.

- Soliman, H. A., Kalmouch, A., Awad, H. M., & Abdel Wahed, N. A. M. (2018). Synthesis of New Tetrazole Derivatives and Their Biological Evaluation. Russian Journal of General Chemistry, 88(8), 1726–1733.

-

Wikipedia contributors. (2023, December 28). Tetrazole. In Wikipedia, The Free Encyclopedia. [Link]

- Reddy, P. P., & Kulkarni, V. M. (2014). Synthesis and biological evaluation of tetrazole containing compounds as possible anticancer agents. MedChemComm, 5(10), 1545-1551.

- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note & Protocol: Synthesis of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride

Abstract

This document provides a detailed protocol for the synthesis of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride, a valuable heterocyclic building block in medicinal chemistry, starting from 3-azetidinecarbonitrile. Tetrazoles are recognized as bioisosteres for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[1] The described synthesis proceeds via a [3+2] cycloaddition reaction between the nitrile group of the starting material and an azide salt.[1][2] This guide elucidates the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions for handling hazardous reagents, and presents expected characterization data. The content is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Reaction Scheme & Mechanism

The synthesis of 5-(3-Azetidinyl)-2H-tetrazole is achieved through the reaction of 3-azetidinecarbonitrile with sodium azide, typically in the presence of a proton source or Lewis acid catalyst. The most direct method for forming the tetrazole ring is the formal [2+3] cycloaddition of an azide with a nitrile.[3]

Overall Reaction:

Figure 1: Synthesis of 5-(3-Azetidinyl)-2H-tetrazole from 3-azetidinecarbonitrile followed by hydrochloride salt formation.

Mechanistic Insights

While sometimes depicted as a concerted cycloaddition, the reaction between an azide salt and a nitrile is generally understood to proceed through a stepwise mechanism, particularly when catalyzed by a Brønsted or Lewis acid.[4][5][6] The catalyst's role is crucial for activating the nitrile, which is otherwise a weak dipolarophile.[3]

-

Nitrile Activation: A proton source, such as triethylamine hydrochloride, protonates the nitrogen atom of the nitrile group. This activation increases the electrophilicity of the nitrile carbon.[5][7] Alternatively, a Lewis acid like a zinc salt can coordinate to the nitrile nitrogen, achieving a similar activation.[8][9]

-

Nucleophilic Attack: The activated nitrile is then susceptible to nucleophilic attack by the azide anion (N₃⁻) at the carbon atom. This step forms an imidoyl azide intermediate.[4][6]

-

Intramolecular Cyclization: The imidoyl azide intermediate rapidly undergoes intramolecular cyclization to form the tetrazole ring.[5]

-

Protonation & Tautomerism: Subsequent protonation steps lead to the formation of the stable, aromatic 1H- or 2H-tetrazole tautomer. The formation of the aromatic ring provides a significant thermodynamic driving force for the reaction.[5]

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities accordingly for different scales, paying close attention to safety considerations.

Materials and Equipment

| Reagent/Material | M.W. | CAS No. | Quantity | Notes |

| 3-Azetidinecarbonitrile | 82.10 | 164659-12-1 | 0.82 g (10 mmol) | Starting material. |

| Sodium Azide (NaN₃) | 65.01 | 26628-22-8 | 0.78 g (12 mmol) | EXTREMELY TOXIC. See Safety Section. |

| Triethylamine Hydrochloride | 137.62 | 554-68-7 | 1.65 g (12 mmol) | Acts as the proton source. |

| Toluene | 92.14 | 108-88-3 | 25 mL | Anhydrous grade recommended. |

| Hydrochloric Acid (6M) | 36.46 | 7647-01-0 | ~5 mL | For acidification and salt formation. |

| Isopropanol (IPA) | 60.10 | 67-63-0 | As needed | For recrystallization. |

| Diethyl Ether | 74.12 | 60-29-7 | As needed | For precipitation/washing. |

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Standard glassware for workup (separatory funnel, beakers, Büchner funnel)

-

pH paper or meter

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble the 100 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

-

Charging Reagents: To the flask, add 3-azetidinecarbonitrile (0.82 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and triethylamine hydrochloride (1.65 g, 12 mmol).[7]

-

Solvent Addition: Add 25 mL of toluene. The mixture will be a slurry.

-

Reaction: Begin vigorous stirring and heat the mixture to reflux (approx. 100-110 °C). Maintain this temperature for 16-24 hours. The reaction's progress can be monitored by TLC or LC-MS by carefully quenching a small aliquot.

-

Cooling: After the reaction is complete, cool the mixture to room temperature.

-

Workup and Isolation:

-

Slowly and carefully add 20 mL of deionized water to the reaction mixture while stirring.

-

Transfer the mixture to a separatory funnel. The product may be in either the aqueous or organic layer depending on the pH.

-

Separate the layers. Extract the organic layer with another 10 mL of water.

-

Combine the aqueous layers. In a well-ventilated fume hood, slowly add 6M HCl dropwise to the combined aqueous extracts with stirring until the pH is approximately 2-3.

-

The free base of the tetrazole may precipitate at this stage. Stir for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold water.

-

-

Hydrochloride Salt Formation and Purification:

-

Transfer the crude solid to a beaker. Add a minimal amount of hot isopropanol to dissolve the solid.

-

If the free base was isolated, add 1.1 equivalents of concentrated HCl in isopropanol.

-

Allow the solution to cool to room temperature, then place it in an ice bath. The hydrochloride salt should crystallize. Diethyl ether can be added to aid precipitation.

-

Collect the purified 5-(3-Azetidinyl)-2H-tetrazole hydrochloride by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether.

-

-

Drying: Dry the final product under vacuum at 40-50 °C to a constant weight.

Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | >150 °C (with decomposition) |

| ¹H NMR (D₂O, 400 MHz) | δ 4.40-4.55 (m, 1H, CH), 4.20-4.35 (m, 4H, 2x CH₂) |

| ¹³C NMR (D₂O, 100 MHz) | δ 164.5 (C-tetrazole), 52.0 (2x CH₂), 30.5 (CH) |

| FT-IR (KBr, cm⁻¹) | 3200-2800 (N-H, C-H stretch), 1620 (C=N), 1450, 1100-1000 |

| Mass Spec (ESI+) | m/z: 126.08 [M+H]⁺ (for the free base) |

Note: NMR shifts are predictive and may vary based on solvent and pH. The tetrazole carbon chemical shift is typically observed in the range of 161-165 ppm.[10]

Critical Safety Precautions

This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before beginning any work.

-

Sodium Azide (NaN₃):

-

High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[11][12] It can cause headaches, dizziness, and in severe cases, convulsions and death.[11] Always handle in a certified chemical fume hood.[12]

-

Explosion Hazard: While thermally stable to a point, NaN₃ can decompose violently if heated above 275 °C.[11][12] More significantly, it reacts with heavy metals (e.g., lead, copper, brass, silver, mercury) to form highly shock-sensitive and explosive metal azides. NEVER use metal spatulas for handling solid sodium azide.[11][13] Use ceramic, Teflon, or plastic spatulas. Ensure all glassware is free from heavy metal contamination.

-

-

Hydrazoic Acid (HN₃):

-

Personal Protective Equipment (PPE):

-

Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact, change frequently).[12]

-

-

Waste Disposal:

-

All waste containing azide, including empty containers and contaminated wipes, must be treated as P-listed hazardous waste.[12]

-

Quench any residual azide in the aqueous waste stream with a freshly prepared solution of sodium nitrite (NaNO₂) followed by acidification to destroy the azide before disposal. This should only be done by trained personnel following established institutional procedures.

-

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Formation | 1. Insufficient reaction time or temperature. 2. Inactive reagents. 3. Poor quality of starting nitrile. | 1. Extend reaction time to 24-36 hours. Ensure internal temperature reaches 100-110 °C. 2. Use fresh sodium azide and triethylamine hydrochloride. 3. Verify the purity of 3-azetidinecarbonitrile by NMR or GC. |

| Product is an Oil, Not a Solid | 1. Presence of impurities. 2. Incomplete conversion to the hydrochloride salt. | 1. Attempt to triturate the oil with diethyl ether or pentane. 2. Re-dissolve in a minimal amount of alcohol (IPA, EtOH) and add more HCl solution. Ensure pH is < 2. |

| Difficult Filtration | Fine, gelatinous precipitate formed. | Allow the precipitate to age in the mother liquor in an ice bath for several hours to improve particle size. Use a Celite pad during filtration if necessary. |

Conclusion

The described protocol offers a reliable and well-characterized method for the synthesis of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride. The key to success lies in the careful control of reaction conditions and rigorous adherence to safety protocols, particularly concerning the handling of sodium azide and the in-situ generation of hydrazoic acid. This application note provides the necessary detail for researchers to confidently reproduce this synthesis, enabling further exploration of this important scaffold in drug discovery and development.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Available from: [Link]

-

Huff, B. E., & Staszak, M. A. (1993). Novel Synthesis of 5-Substituted-Tetrazoles. Tetrahedron Letters, 34(48), 8011-8014. Available from: [Link]

-

Kappe, C. O., & Gutmann, B. (2012). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Angewandte Chemie International Edition, 51(40), 10164-10167. Available from: [Link]

-

Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Available from: [Link]

-

Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. PubMed, National Institutes of Health. Available from: [Link]

-

ChemHelp ASAP. (2022). Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available from: [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Sodium Azide. Available from: [Link]

-

University of California, Los Angeles - Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Available from: [Link]

-

University of Tennessee Health Science Center. (2019). Lab Safety Guideline: Sodium Azide. Available from: [Link]

-

OSHA. (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. Occupational Safety and Health Administration. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available from: [Link]

-

Klapötke, T. M., et al. (2015). 15 N NMR spectra of 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole. ResearchGate. Available from: [Link]

-

Popova, E. A., et al. (2021). Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles. Russian Chemical Bulletin, 70, 1374–1384. Available from: [Link]

-

Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. Available from: [Link]

-

Rivera, G., et al. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Molecules, 26(11), 3193. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. uthsc.edu [uthsc.edu]

- 13. osha.gov [osha.gov]

- 14. nj.gov [nj.gov]

Application Note: 1H and 13C NMR Characterization of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride

Abstract

This application note provides a detailed guide to the structural characterization of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule of interest in medicinal chemistry, understanding its precise structure is critical for drug design and development. This document outlines the theoretical basis for the expected NMR spectra, provides detailed experimental protocols for sample preparation and data acquisition, and offers a thorough analysis of the anticipated spectral data. The causality behind experimental choices, such as solvent selection and referencing, is explained to ensure robust and reproducible results.

Introduction: The Structural Significance of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride

5-(3-Azetidinyl)-2H-tetrazole hydrochloride is a heterocyclic compound featuring both a tetrazole and an azetidine ring. Tetrazole rings are known bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and pharmacokinetic properties.[1][2] The azetidine moiety, a strained four-membered nitrogen-containing ring, is a valuable scaffold in medicinal chemistry, often imparting unique conformational constraints and physicochemical properties to drug candidates.[3] The hydrochloride salt form is common for amine-containing pharmaceuticals to enhance solubility and stability.

Accurate structural elucidation is paramount for confirming the identity and purity of this compound, which is where NMR spectroscopy proves indispensable.[4] This note serves as a practical guide for researchers to effectively utilize ¹H and ¹³C NMR for the unambiguous characterization of this molecule.

Predicted Molecular Structure and Atom Numbering

To facilitate spectral interpretation, a clear and consistent atom numbering system is essential. The following diagram illustrates the predicted structure of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride with the proposed numbering scheme.

Caption: Experimental workflow for NMR characterization.

Self-Validating System:

-

Internal Consistency: The integration values in the ¹H NMR spectrum should correspond to the number of protons in the proposed structure.

-

Cross-Validation with ¹³C NMR: The number of signals in the ¹³C NMR spectrum should match the number of unique carbon environments in the molecule.

-

2D NMR Confirmation (Optional but Recommended): An HSQC (Heteronuclear Single Quantum Coherence) experiment can be performed to directly correlate each proton with its attached carbon, providing unambiguous assignment of the azetidine signals.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride. By following the detailed protocols and utilizing the predictive spectral data, researchers can confidently verify the structure and purity of this important heterocyclic compound. The principles and methodologies outlined here are broadly applicable to the NMR analysis of other small molecule hydrochloride salts in a drug discovery and development context.

References

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).

- 13C NMR Spectroscopic Determination of Ligand Donor Strengths Using N-Heterocyclic Carbene Complexes of Palladium(II) | Organometallics - ACS Publications. (n.d.).

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j) - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i) - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).

- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.

-

Can the salt form of my organic compound be determined using NMR? - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

NMR Guidelines for ACS Journals. (n.d.). Retrieved January 26, 2026, from [Link]

- Dippold, A. A., & Klapötke, T. M. (2013). Synthesis and characterization of 5-(1,2,4-triazol-3-yl)tetrazoles with various energetic functionalities. Chemistry, an Asian journal, 8(7), 1463–1471.

-

Relevant ¹H and ¹³C (italics) NMR chemical shifts, ¹H,¹³C-HSQC and... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity - ScienceScholar. (2022). Retrieved January 26, 2026, from [Link]

-

2H-Tetrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

-

15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

-

Selection Guide on Deuterated Solvents for NMR - Labinsights. (2025). Retrieved January 26, 2026, from [Link]

-

Synthesis, characterization and biological evaluation of tetrazole derivatives - International Journal of Advanced Chemistry Research. (n.d.). Retrieved January 26, 2026, from [Link]

-

Supplementary information: - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Experimental and GIAO 15N NMR Study of Substituent Effects in 1H- Tetrazoles - CONICET. (2012). Retrieved January 26, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science. (2020). Retrieved January 26, 2026, from [Link]

- A simple 1H nmr conformational study of some heterocyclic azomethines. (n.d.).

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Retrieved January 26, 2026, from [Link]

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents - ACS Publications. (2026). Retrieved January 26, 2026, from [Link]

-

Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023). Retrieved January 26, 2026, from [Link]

-

Chemical Shift Referencing - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 26, 2026, from [Link]

-

2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. (2023). Retrieved January 26, 2026, from [Link]

-

Nitrogen NMR and molecular interations - Indian Academy of Sciences. (n.d.). Retrieved January 26, 2026, from [Link]

-

Solvents for NMR spectroscopy - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

Application Note: High-Purity Refinement of 5-(3-Azetidinyl)-2H-tetrazole Hydrochloride via Recrystallization

Abstract

This document provides a comprehensive, experience-driven guide for the purification of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride, a critical building block in contemporary drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology for achieving high purity of this polar, heterocyclic compound through recrystallization. The narrative explains the scientific rationale behind each step, ensuring a deep understanding of the process. This guide also outlines methods for assessing the purity of the final product and provides a troubleshooting framework for common challenges.

Introduction: The Challenge of Purifying Polar Hydrochloride Salts

5-(3-Azetidinyl)-2H-tetrazole hydrochloride is a molecule of significant interest in medicinal chemistry, combining the bioisosteric properties of the tetrazole ring with the conformational rigidity of the azetidine moiety.[1] As with many polar hydrochloride salts, achieving high purity can be challenging due to their high solubility in aqueous and polar organic solvents.[2] The presence of impurities, which can arise from the synthetic route—often a [3+2] cycloaddition of an azide with a nitrile—can impact downstream applications and the overall quality of the final active pharmaceutical ingredient (API).[3]

Recrystallization is a powerful and scalable technique for the purification of solid compounds.[4] It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. For a successful recrystallization, the ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[4] This application note will guide the user through a systematic approach to solvent selection and the subsequent recrystallization process for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride.

Physicochemical Properties and Impurity Profile

A thorough understanding of the material's properties is foundational to developing a robust purification protocol.

Table 1: Physicochemical Properties of 5-(3-Azetidinyl)-2H-tetrazole Hydrochloride and Related Analogs

| Property | 5-(3-Azetidinyl)-2H-tetrazole hydrochloride | General Tetrazole Properties | General Hydrochloride Salt Properties |

| Molecular Formula | C₄H₈ClN₅ | Varies | Varies |

| Molecular Weight | 161.59 g/mol | Varies | Varies |

| Appearance | Expected to be a white to off-white crystalline solid | Typically white to pale yellow crystalline powders | Often crystalline solids |

| Melting Point | Not reported in literature; requires experimental determination | Parent tetrazole: 157-158 °C[5] | Varies widely |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol, ethanol. | Generally soluble in water, ethyl acetate, DMSO, and DMF.[6] | Generally soluble in polar solvents.[2] |

| pKa | Expected to be acidic due to the tetrazole ring (pKa ≈ 4.9 for parent)[5] | Acidic nature due to the tetrazole ring.[5] | Can influence the overall acidity/basicity. |

Potential Impurities:

Given the common synthetic routes to 5-substituted tetrazoles, potential impurities may include:

-

Starting Materials: Unreacted 3-azetidinecarbonitrile and azide sources.

-

Isomeric Byproducts: Formation of the 1H-tetrazole isomer in addition to the desired 2H-tetrazole.

-

Residual Solvents: Solvents used in the synthesis and work-up.

-

Inorganic Salts: Byproducts from the reaction or work-up.

Safety and Handling Precautions

CAUTION: Tetrazole-containing compounds can be energetic and may decompose explosively under certain conditions (e.g., heat, shock). Azetidine derivatives also require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood.

-

Heat Sources: Avoid strong heating. Use a controlled heating mantle or water bath.

-

Static Discharge: Take precautions to prevent static discharge.

-

Material Handling: Handle the compound with care, avoiding mechanical shock.

Review the Safety Data Sheet (SDS) for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride and all solvents before beginning any work.

Experimental Protocol: Recrystallization of 5-(3-Azetidinyl)-2H-tetrazole Hydrochloride

This protocol is a well-reasoned starting point. The optimal solvent system and conditions should be determined through small-scale screening experiments.

Materials and Apparatus

-

Crude 5-(3-Azetidinyl)-2H-tetrazole hydrochloride

-

Anhydrous Ethanol (ACS grade)

-

Anhydrous 2-Propanol (ACS grade)

-

Anhydrous Diethyl Ether (ACS grade)

-

Deionized Water

-

Erlmeyer flasks

-

Magnetic stir plate and stir bars

-

Heating mantle or water bath with temperature control

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Vacuum oven

Step 1: Solvent System Selection (A Critical First Step)

The choice of solvent is paramount for a successful recrystallization. Based on the polar nature of the hydrochloride salt, polar protic solvents are a logical starting point.

Rationale: Polar protic solvents like alcohols can effectively solvate the ionic hydrochloride salt at elevated temperatures through hydrogen bonding and dipole-dipole interactions. Upon cooling, the solvating power decreases, leading to crystallization.

Screening Protocol:

-

Place approximately 20-30 mg of the crude compound into several small test tubes.

-

Add a small volume (e.g., 0.5 mL) of a candidate solvent (e.g., ethanol, 2-propanol, methanol, water) to each test tube.

-

Observe the solubility at room temperature.

-

Gently heat the test tubes with agitation and observe if the compound dissolves completely.

-

Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals.

Ideal Solvent Characteristics: The compound should be sparingly soluble at room temperature but completely soluble at the solvent's boiling point. Significant crystal formation should occur upon cooling.

Anti-Solvent Strategy: If a single solvent does not provide the desired solubility profile, an anti-solvent approach can be employed. An anti-solvent is a solvent in which the target compound is insoluble. For this compound, a non-polar solvent like diethyl ether or hexane would be a suitable anti-solvent to add to a solution in a polar solvent like ethanol.[2]

Step 2: The Recrystallization Procedure

The following procedure assumes that a suitable single solvent (e.g., 2-propanol) has been identified from the screening.

Figure 1. Workflow for the recrystallization of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride.

-

Dissolution: In an Erlenmeyer flask, add the crude 5-(3-Azetidinyl)-2H-tetrazole hydrochloride. Add a magnetic stir bar. Add the chosen solvent (e.g., 2-propanol) portion-wise while heating the mixture to a gentle reflux with stirring. Add just enough solvent to completely dissolve the solid. An excess of solvent will reduce the yield.

-

Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration. This is done by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated clean flask. This step should be performed rapidly to prevent premature crystallization.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Purity Assessment of the Final Product

The purity of the recrystallized 5-(3-Azetidinyl)-2H-tetrazole hydrochloride should be assessed using appropriate analytical techniques.

Table 2: Analytical Methods for Purity Determination

| Analytical Technique | Purpose | Typical Conditions |

| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | Column: A polar-embedded or HILIC column is recommended for this polar compound.[7][8]Mobile Phase: Acetonitrile/water with a buffer (e.g., ammonium formate or acetate) is a good starting point for HILIC.[7]Detection: UV at an appropriate wavelength, or an Evaporative Light Scattering Detector (ELSD) if the chromophore is weak.[7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure and identify any structural isomers or impurities. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). |

| Melting Point Analysis | Assess purity. A sharp melting point range is indicative of high purity. | Use a calibrated melting point apparatus. |

| Elemental Analysis | Determine the elemental composition (C, H, N, Cl) to confirm the empirical formula. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent and allow it to cool again. If that fails, add an anti-solvent dropwise until the solution becomes cloudy, then warm until clear and cool again. |

| Oily precipitate forms instead of crystals. | The compound is "oiling out." This can happen if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil. Allow it to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |

| Low recovery of the purified compound. | The compound is too soluble in the cold solvent. The chosen solvent is not optimal. | Ensure the solution is thoroughly cooled. Use a different solvent or a solvent/anti-solvent system. Minimize the amount of solvent used for washing the crystals. |

| The purified compound is not significantly purer. | The impurities have similar solubility to the target compound in the chosen solvent. | Try a different recrystallization solvent. Consider an alternative purification technique such as column chromatography. |

Conclusion

The recrystallization protocol detailed in this application note provides a robust and scientifically-grounded method for the purification of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride. By understanding the principles of solubility and implementing a systematic approach to solvent selection, researchers can achieve high purity of this valuable chemical entity. The successful implementation of this protocol will enable the progression of drug discovery and development programs that rely on this important building block.

References

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (URL: [Link])

-

Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. (URL: [Link])

-

Tetrazole. Wikipedia. (URL: [Link])

-

Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. ResearchGate. (URL: [Link])

- Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chrom

-

How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. (URL: [Link])

-

Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. (URL: [Link])

-

Purification of organic hydrochloride salt? ResearchGate. (URL: [Link])

-

Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1 H -tetrazole in Water, DMF, Methanol, Ethanol, 1Propanol, 2Propanol, 1Butanol, and 2Butanol between (293 and 343) K. ResearchGate. (URL: [Link])

-

Biological activities importance of Tetrazole derivatives. ResearchGate. (URL: [Link])

- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore. (URL: Not available)

-

2H-Tetrazole synthesis. Organic Chemistry Portal. (URL: [Link])

- Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. (URL: [Link])

- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (URL: Not available)

- Novel cocrystallization of hydrochloric acid salt of an active agent.

- HPLC Method Development and Validation Process of Drug Analysis and Applic

-

Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech. (URL: [Link])

- Crystallization of hydrohalides of pharmaceutical compounds.

-

Exploring the Different Mobile Phases in HPLC. Moravek. (URL: [Link])

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (URL: [Link])

-

Tetrazole compounds: the effect of structure and pH on Caco-2 cell permeability. PubMed. (URL: [Link])

-

2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)- pentanamido)-3-methyl butanoic acid-based ester derivatives as a new class of angiotensin-II receptor antagonists. Semantic Scholar. (URL: [https://www.semanticscholar.org/paper/2-(N-((2'-(2H-tetrazole-5-yl)-%5B1%2C1'-biphenyl%5D-4yl)-a-new-Hussain-Iqbal/e09b1a0e10b25e7441552a420b9231f4a9b5f5e2]([Link]

- 2-(2-methyl-2H-tetrazol-5-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. (URL: Not available)

-

2h-Tetrazole-2-ethanol, 5-phenyl-. PubChem. (URL: [Link])

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for the In Vitro Characterization of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride

Introduction: Unveiling the Neuromodulatory Potential of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride

The intersection of novel heterocyclic scaffolds in drug discovery presents a fertile ground for identifying new chemical entities with therapeutic promise. 5-(3-Azetidinyl)-2H-tetrazole hydrochloride is a unique small molecule that incorporates two key pharmacophoric elements: a strained azetidine ring and a metabolically stable tetrazole moiety. The tetrazole group is often employed as a bioisostere for a carboxylic acid, potentially interacting with biological targets that recognize this functional group[1][2][3]. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a feature of various biologically active compounds and can impart favorable physicochemical properties.

Given the structural similarities of the azetidine moiety to fragments of known neuromodulators, and the tetrazole's ability to mimic acidic functional groups, we hypothesize a potential interaction of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride with ionotropic neurotransmitter receptors. Specifically, this application note will focus on protocols to investigate its activity as a potential modulator of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[4][5]. Dysregulation of GABAA receptor function is implicated in a range of neurological and psychiatric disorders, making it a critical target for therapeutic intervention.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, preparation, and application of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride in foundational in vitro assays to characterize its potential as a GABAA receptor modulator. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure robust and reproducible results.

Compound Handling and Preparation: Ensuring Experimental Integrity

Safety Precautions

Safe handling of all laboratory chemicals is paramount. While specific toxicity data for 5-(3-Azetidinyl)-2H-tetrazole hydrochloride is not extensively available, the constituent moieties warrant caution. Azetidine-containing compounds should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times to avoid skin and eye contact[6][7][8][9][10]. Tetrazole-containing compounds can have explosive properties under certain conditions, although this is more pronounced in unsubstituted or heavily nitrated derivatives[11]. Standard laboratory practice of avoiding heat, sparks, and open flames is advised. Always consult the material safety data sheet (MSDS) for the most current and detailed safety information[8][12][13].

Stock Solution Preparation and Storage

Accurate and consistent preparation of stock solutions is critical for the reliability of in vitro assays.

Materials:

-

5-(3-Azetidinyl)-2H-tetrazole hydrochloride (CAS: 950691-49-3)[14]

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes

Protocol:

-

Equilibration: Allow the vial of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of the compound using a calibrated analytical balance.

-

Dissolution: Prepare a 10 mM primary stock solution by dissolving the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.6159 mg of the compound (Formula Weight: 161.59 g/mol ) in 1 mL of DMSO.

-

Homogenization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note on Solubility: While DMSO is a common solvent for initial stock solutions, it is crucial to determine the final concentration of DMSO in the assay buffer. High concentrations of DMSO can affect cell viability and enzyme activity. Aim for a final DMSO concentration of less than 0.5% in all assays.

In Vitro Assay Protocols: Interrogating GABAA Receptor Modulation

The following protocols are designed to assess the interaction of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride with the GABAA receptor through both direct binding and functional activity.

Protocol 1: Radioligand Binding Assay for GABAA Receptor Occupancy

This assay determines if the test compound can displace a known radiolabeled ligand from the GABAA receptor, indicating direct binding.

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-Muscimol for the GABA binding site or [³H]-Flunitrazepam for the benzodiazepine site) for binding to GABAA receptors in a membrane preparation from a cell line expressing the receptor or from brain tissue.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

-

Receptor Membrane Preparation:

-

Culture HEK293 cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2).

-

Harvest the cells and homogenize them in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 100,000 x g).

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Receptor membrane preparation (typically 20-50 µg of protein).

-

[³H]-Muscimol at a concentration near its Kd (e.g., 1-5 nM).

-

Serial dilutions of 5-(3-Azetidinyl)-2H-tetrazole hydrochloride (e.g., from 1 nM to 100 µM).

-

For total binding, add vehicle (DMSO).

-

For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM GABA).

-

-

Bring the final volume to 200 µL with assay buffer (50 mM Tris-HCl, pH 7.4).

-

-

Incubation: Incubate the plate at 4°C for 1-2 hours to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Data Interpretation: A low IC₅₀ value suggests that 5-(3-Azetidinyl)-2H-tetrazole hydrochloride has a high affinity for the GABAA receptor.

Protocol 2: Electrophysiology Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This functional assay measures the effect of the test compound on the ion channel activity of the GABAA receptor.